molecular formula C56H58FeN2P2 B3286598 Mandyphos SL-M012-1 CAS No. 831226-37-0

Mandyphos SL-M012-1

Cat. No. B3286598
CAS RN: 831226-37-0
M. Wt: 876.9 g/mol
InChI Key: VWOOMMBDIPFYRX-KUCPJXIYSA-N
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Description

Mandyphos SL-M012-1 is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Catalyst Performance Profiling

Mandyphos SL-M012-1, as a member of the ferrocenyl-based diphosphine ligands family, has been extensively tested for catalyst performance. Studies reveal that substituents at the P atoms significantly affect the catalyst's performance. Mandyphos ligands, particularly M4 with bis(3,5-dimethyl-4-methoxyphenyl)phosphino groups, demonstrated exceptional performances in hydrogenation reactions, achieving up to 99% ee and substrate/catalyst ratios up to 25,000 (Spindler et al., 2004).

Enantioseparation of Amino Acids

The chiral ferrocenyl diphosphine ligand Mandyphos-Pd showed significant ability in enantioseparating 3-Chlorophenylglycine enantiomers, with a separation factor of 2.64. This demonstrates its potential in enantioselective extraction processes (Liu et al., 2020).

Application in Asymmetric Synthesis

Defined rhodium-MandyPhos pre-catalyst systems have been developed for asymmetric synthesis. This involves detailed structural descriptions of isolated rhodium and ruthenium pre-catalysts with MandyPhos ligands, allowing for more defined and efficient catalytic systems (Nass et al., 2009).

Use in Chemo- and Enantioselective Hydrogenation

Mandyphos is effective in the chemo- and enantioselective hydrogenation of 3-methylene-1,2-diazetidines. It provides high levels of selectivity and facilitates the synthesis of enantioenriched diamines (Iacobini et al., 2012).

Application in Catalytic Alkyne Arylation

Mandyphos, in conjunction with Pd0, has been used in a Pd-catalyzed method to facilitate the aminoarylation of alkynes, generating enamines and subsequently hydrolyzed to α-arylphenones or α,α-diarylketones. This method overcomes established pathways and highlights the use of amines as traceless directing groups for C-C bond formation (Park et al., 2018).

Asymmetric Methoxycarbonylation of Styrene

In Pd-catalyzed asymmetric methoxycarbonylation of styrene, Mandyphos ligands were tested and optimized for high enantioselectivities. This study highlights the versatility and effectiveness of Mandyphos in catalytic reactions (Godard et al., 2006).

properties

InChI

InChI=1S/2C28H29NP.Fe/c2*1-21-13-8-10-18-25(21)30(26-19-11-9-14-22(26)2)27-20-12-17-24(27)28(29(3)4)23-15-6-5-7-16-23;/h2*5-20,28H,1-4H3;/t2*28-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOOMMBDIPFYRX-KUCPJXIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3C(C4=CC=CC=C4)N(C)C.CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3C(C4=CC=CC=C4)N(C)C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3[C@@H](C4=CC=CC=C4)N(C)C.CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3[C@@H](C4=CC=CC=C4)N(C)C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H58FeN2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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